
Glycopyrrolate
Overview
Description
Glycopyrrolate is a synthetic anticholinergic agent used primarily to treat conditions involving excessive secretions, such as peptic ulcers and chronic drooling in children with neurological disorders. It is a quaternary ammonium compound that competitively inhibits muscarinic receptors, thereby reducing the activity of acetylcholine on peripheral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycopyrrolate is synthesized through a multi-step process involving the reaction of cyclopentyl mandelic acid with a sulfonyl compound to form a cyclopentyl mandelic acid derivative. This intermediate is then reacted with 3-hydroxy-1,1-dimethylpyrrolidinium bromide to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as esterification, bromination, and purification through crystallization .
Chemical Reactions Analysis
Types of Reactions: Glycopyrrolate undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Hydrolysis: Breaking down the ester bond in the presence of water or acids.
Common Reagents and Conditions:
Substitution Reactions: Often carried out using alkyl halides or sulfonyl chlorides under basic conditions.
Hydrolysis: Typically performed using dilute acids or bases at elevated temperatures.
Major Products:
Substitution Reactions: Yield substituted this compound derivatives.
Hydrolysis: Produces cyclopentyl mandelic acid and 3-hydroxy-1,1-dimethylpyrrolidinium bromide
Scientific Research Applications
Preoperative Use
Glycopyrrolate is commonly utilized as a preoperative medication to inhibit salivary and respiratory secretions. This is particularly important during anesthesia, where decreased secretions are necessary to maintain airway patency and reduce the risk of aspiration. The drug also helps prevent reflex bradycardia during intubation and anesthetic induction by blocking vagal effects .
Treatment of Hyperhidrosis
Primary Axillary Hyperhidrosis : this compound is indicated for treating primary axillary hyperhidrosis in patients aged nine years and older. The topical formulation effectively reduces excessive sweating by blocking the muscarinic receptors in sweat glands .
Oral Administration : In addition to topical use, oral this compound has been employed off-label for treating generalized hyperhidrosis. It has shown efficacy in improving quality of life for patients suffering from this condition, although it can lead to systemic anticholinergic side effects such as dry mouth .
Management of Chronic Drooling
This compound is effective in managing chronic drooling (sialorrhea), particularly in pediatric patients with neurological disorders like cerebral palsy. A systematic review highlighted its effectiveness in reducing excessive salivation, which can significantly improve the quality of life for these patients . A double-blind study reported that approximately 20% of children experienced substantial improvement in drooling control when treated with this compound .
Chronic Obstructive Pulmonary Disease (COPD)
This compound is used as a long-acting muscarinic antagonist for managing COPD. A pivotal study (GEM2) demonstrated that twice-daily administration of this compound significantly improved lung function parameters compared to placebo. Patients showed marked improvements in forced expiratory volume and overall health status, with a favorable safety profile . The results indicated that this compound could reduce symptoms and enhance the quality of life for individuals with moderate-to-severe COPD.
Case Studies and Clinical Trials
Several case studies provide insights into this compound's efficacy across different conditions:
- Pallid Breath-Holding Spells : A case report involving four patients indicated that this compound might be beneficial in treating breath-holding spells, highlighting its potential beyond traditional applications .
- Sialorrhea Treatment : In children with developmental disabilities, this compound was shown to effectively control excessive drooling, further supporting its role in pediatric care .
Pharmacokinetics and Mechanism of Action
This compound acts by blocking acetylcholine at parasympathetic sites, primarily affecting secretory glands and smooth muscles without crossing the blood-brain barrier. This mechanism underlies its effectiveness in reducing salivation and bronchoconstriction while minimizing central nervous system side effects . The drug exhibits a rapid onset of action when administered intravenously, with effects lasting several hours post-administration .
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, it can cause anticholinergic side effects such as dry mouth, constipation, urinary retention, and blurred vision. A systematic review noted that adverse events were reported but were not significantly different between treatment groups in most studies . Monitoring for these effects is essential when prescribing this compound.
Mechanism of Action
Glycopyrrolate exerts its effects by competitively blocking muscarinic receptors, particularly the M1 and M3 subtypes. This inhibition reduces the activity of acetylcholine, leading to decreased secretions from salivary and sweat glands, reduced gastric acid production, and relaxation of smooth muscles in the gastrointestinal and respiratory tracts .
Comparison with Similar Compounds
Atropine: Another anticholinergic agent with similar effects but higher central nervous system penetration.
Scopolamine: Used for motion sickness and has a broader range of central effects.
Ipratropium Bromide: Primarily used as a bronchodilator in respiratory conditions.
Uniqueness of Glycopyrrolate: this compound is unique in its lower central nervous system penetration compared to atropine and scopolamine, making it preferable for patients where central side effects are a concern. Additionally, its long-acting nature and specific receptor affinity make it effective for chronic conditions requiring sustained anticholinergic activity .
Biological Activity
Glycopyrrolate, a quaternary ammonium compound and anticholinergic agent, is primarily used to reduce secretions in various medical contexts, including preoperative settings and the treatment of conditions like chronic obstructive pulmonary disease (COPD) and hyperhidrosis. Its mechanism of action involves blocking acetylcholine at muscarinic receptors, which leads to a range of biological effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
This compound acts as a muscarinic receptor antagonist , primarily affecting the parasympathetic nervous system. It selectively inhibits the action of acetylcholine, leading to decreased secretion from salivary and sweat glands, as well as relaxation of smooth muscles in various tissues. Notably, this compound does not cross the blood-brain barrier, which minimizes central nervous system side effects compared to other anticholinergics like atropine .
Key Pharmacokinetic Properties
- Onset of Action : Approximately 1 minute when administered intravenously.
- Elimination Half-Life : About 50 minutes.
- Duration of Action : 2 to 4 hours post intravenous administration.
- Bioavailability : Inhaled this compound has a bioavailability of 57%, with 53% absorbed via the lungs .
1. Chronic Obstructive Pulmonary Disease (COPD)
This compound has been extensively studied for its efficacy in managing COPD. A notable study (GEM2) demonstrated that twice-daily administration of this compound significantly improved lung function compared to placebo. The primary endpoint was the forced expiratory volume in one second (FEV1), where this compound showed statistically significant improvements:
Parameter | This compound (15.6 µg) | Placebo | p-value |
---|---|---|---|
FEV1 AUC0-12h | Increased | Baseline | <0.001 |
SGRQ Total Score | Reduced | Baseline | <0.001 |
Rescue Medication Usage | Decreased | Baseline | <0.001 |
The study concluded that this compound is effective in enhancing lung function and overall health status in COPD patients .
2. Primary Hyperhidrosis
In a clinical trial involving patients with primary hyperhidrosis, this compound was found to significantly reduce excessive sweating. Out of 36 patients studied:
- 75% experienced a noticeable decrease in perspiration.
- Quality of life improved as measured by the SF-36 score.
However, changes in depression and autonomic nervous system scores were not statistically significant .
3. Cognitive Impact
A comparative study examined the cognitive effects of this compound versus biperiden in treating cognitive impairment syndrome (CIS). Results indicated that this compound led to significantly lower scores on the Dementia Rating Scale (DRS), suggesting it may be a safer option regarding cognitive function compared to biperiden .
Case Study: Exercise-Induced Hyperhidrosis
A case report highlighted the effectiveness of low-dose this compound in controlling exertional hyperhidrosis in a 17-year-old patient. Post-treatment evaluations indicated substantial improvements in symptoms without significant adverse effects, supporting its use for this condition .
Safety Profile
This compound is generally well-tolerated with a safety profile consistent with other anticholinergics. Common side effects include:
- Dry mouth
- Constipation
- Urinary retention
Adverse events were infrequent and not considered clinically significant in most studies reviewed .
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of glycopyrrolate, and how do they inform experimental design in preclinical studies?
this compound functions as a competitive antagonist of muscarinic acetylcholine receptors, selectively inhibiting peripheral cholinergic activity without crossing the blood-brain barrier. In preclinical studies, researchers should standardize administration routes (e.g., subcutaneous vs. oral) and timing relative to outcomes. For example, in non-human primate models, a 30-minute post-administration rest period is critical to ensure drug efficacy before behavioral or physiological testing . Dose-response curves and control groups (e.g., saline placebo) must be incorporated to isolate drug-specific effects.
Q. What statistical methods are recommended for analyzing this compound’s efficacy in clinical trials?
For categorical outcomes (e.g., hypotension incidence), Fisher’s exact test is appropriate, while continuous data (e.g., blood pressure measurements) should use t-tests or Mann-Whitney U tests. Longitudinal studies require multilevel mixed-effects linear regression models to account for repeated measures and intra-subject variability. Adjust statistical power to ≥90% to detect clinically significant differences, as demonstrated in spinal anesthesia trials comparing this compound with placebo .
Q. How should researchers address this compound’s physical compatibility with other drugs in vitro?
Conduct compatibility testing by co-administering this compound with target drugs (e.g., rocuronium) in standardized containers under controlled conditions. Monitor for precipitation or turbidity over 60 minutes, and validate results against positive/negative controls. Note that physical compatibility does not guarantee therapeutic efficacy, necessitating follow-up chemical assays .
Advanced Research Questions
Q. How can conflicting findings on this compound’s association with post-operative urinary retention (POUR) be resolved?
Conflicting results (e.g., this compound’s OR of 3.48 for POUR in one study vs. null effects in others) require meta-analytic approaches. Pool datasets from prospective trials, stratify by covariates (e.g., surgical type, patient age), and perform sensitivity analyses. Use multivariate logistic regression to adjust for confounding variables like fluid administration or concurrent medications. Incomplete data in original studies necessitate rigorous imputation protocols or exclusion criteria.
Q. What methodologies optimize this compound’s pharmacokinetic/pharmacodynamic (PK/PD) modeling in heterogeneous populations?
Employ population PK/PD models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates such as renal function, age, and co-administered β-blockers (e.g., atenolol ). Validate models with bootstrapping or visual predictive checks. For real-world data (RWD), apply propensity score matching to balance baseline characteristics between this compound users and controls .
Q. How can researchers design trials to evaluate this compound’s safety in pregnancy and lactation?
Ethical constraints limit direct experimentation; thus, leverage retrospective cohort studies with matched controls. Use placental barrier permeability data (e.g., minimal transfer ) to justify exclusion criteria. For lactation studies, measure drug concentrations in breast milk via high-performance liquid chromatography (HPLC) and model infant exposure using milk-to-plasma ratios. Always adjust for maternal comorbidities and concurrent anticholinergic use.
Q. Methodological Recommendations
- PICOT Framework : Structure research questions using Population, Intervention, Comparison, Outcome, and Time (e.g., "In elderly surgical patients (P), does this compound (I) reduce hypotension (O) compared to saline (C) within 2 hours (T)?" ).
- Real-World Evidence (RWE) : Use patient-reported outcomes (e.g., device satisfaction surveys) to complement clinical trial data. For this compound/eFlow studies, assess confidence levels via Likert scales and triangulate with adherence metrics .
Properties
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023109 | |
Record name | Glycopyrrolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596-51-0 | |
Record name | Glycopyrrolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycopyrrolate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759238 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251252 | |
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Record name | GLYCOPYRROLATE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251251 | |
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Record name | GLYCOPYRROLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250836 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycopyrrolate bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycopyrronium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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